An In-depth Technical Guide to the Physical Properties of (S)-Tetrahydrofuran-3-amine hydrochloride
An In-depth Technical Guide to the Physical Properties of (S)-Tetrahydrofuran-3-amine hydrochloride
Introduction
(S)-Tetrahydrofuran-3-amine hydrochloride is a chiral heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a key chiral building block, its stereochemically defined structure is crucial for the synthesis of complex, biologically active molecules.[1][2] Its utility is particularly noted in the development of enzyme inhibitors, such as 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors, which are targets for treating metabolic diseases.[2]
This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of (S)-Tetrahydrofuran-3-amine hydrochloride. The information herein is curated for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for its effective handling, characterization, and application in synthetic chemistry.
Chemical and Physical Identity
A clear definition of a compound's identity is the foundation of all scientific work. The following table summarizes the key identifiers for (S)-Tetrahydrofuran-3-amine hydrochloride.
| Identifier | Value | Source(s) |
| CAS Number | 204512-95-8 | [2][3][4] |
| Molecular Formula | C₄H₁₀ClNO | [2][4] |
| Molecular Weight | 123.58 g/mol | [3][4] |
| IUPAC Name | (3S)-oxolan-3-amine;hydrochloride | [3][5] |
| Synonyms | (S)-Tetrahydro-3-furylamine hydrochloride, [(3S)-Oxolan-3-yl]amine hydrochloride | [2][3] |
| InChI Key | MHOVLDXJDIEEMJ-WCCKRBBISA-N | [3][4] |
| Canonical SMILES | C1COCC1N.Cl | [3] |
Core Physical Properties
The physical state and behavior of a compound are critical parameters for its use in experimental settings.
Appearance and Form
(S)-Tetrahydrofuran-3-amine hydrochloride is a white to off-white crystalline solid or powder at standard temperature and pressure.[1][2] This solid form is typical for amine hydrochloride salts, which benefit from increased stability and ease of handling compared to their free-base counterparts.
Thermal Properties
Thermal characteristics are crucial for determining appropriate reaction conditions and assessing compound stability.
| Property | Value | Source(s) |
| Melting Point | 158-162 °C | [1][3] |
| 165-170 °C | [2] | |
| Boiling Point | 173.5 °C at 760 mmHg (Predicted for free base) | [1] |
Note: The variation in melting point ranges can be attributed to differences in purity or the specific analytical method used for determination.
Optical Activity
As a chiral molecule, the specific rotation is a defining physical property that confirms the enantiomeric identity. The "S" configuration dictates the direction in which it rotates plane-polarized light.
-
Specific Rotation ([α]²⁷_D): -10.2° (c=1, methanol)[2]
This negative value indicates levorotatory behavior under the specified conditions (27°C, using the sodium D-line, at a concentration of 1 g/100 mL in methanol). This measurement is a critical quality control parameter to ensure high enantiomeric excess (e.e.), which is paramount in the synthesis of stereospecific pharmaceuticals.
Solubility Profile
The hydrochloride salt form significantly enhances the aqueous solubility of the parent amine.
-
Solubility: Soluble in water and other organic solvents.[1]
The high polarity imparted by the ammonium chloride group makes it readily soluble in polar protic solvents like water and methanol. This property is advantageous for purification processes and for reactions conducted in aqueous media.
Spectroscopic and Analytical Data
Spectroscopic data provides an unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following data was reported in CDCl₃.[2]
-
¹H NMR (300 MHz, CDCl₃) δ (ppm):
-
3.80-4.11 (m, 5H)
-
2.37-2.5 (m, 1H)
-
2.01-2.09 (m, 1H)
-
-
¹³C NMR (300 MHz, CDCl₃) δ (ppm):
-
70.49
-
66.82
-
51.21
-
30.01
-
The proton signals between 3.80 and 4.11 ppm correspond to the protons on the carbons adjacent to the oxygen atom and the proton on the chiral carbon bearing the amine group. The signals in the 2.01-2.5 ppm range are from the remaining methylene protons on the tetrahydrofuran ring. The carbon spectrum shows four distinct signals, consistent with the four unique carbon environments in the molecule.
Elemental Analysis
Elemental analysis provides the empirical formula by determining the mass percentages of each element.
-
Calculated for C₄H₁₀ClNO: C, 38.88%; H, 8.16%; N, 11.33%[2]
-
Measured: C, 38.97%; H, 7.86%; N, 11.39%[2]
The close correlation between the calculated and measured values confirms the elemental composition and purity of the analyzed sample.
Experimental Protocols for Property Determination
To ensure reproducibility and accuracy, standardized protocols are essential.
Protocol for Melting Point Determination
The melting point is a fundamental indicator of purity. A sharp melting range typically signifies a high-purity compound.
Methodology:
-
Sample Preparation: Finely powder a small amount of (S)-Tetrahydrofuran-3-amine hydrochloride.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15 °C below the expected melting point (approx. 145 °C).
-
Measurement: Decrease the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
Causality: A slow heating rate near the melting point is critical to allow the system to remain in thermal equilibrium, ensuring an accurate measurement. A broad melting range often indicates the presence of impurities, which depress and broaden the melting point.
Protocol for Optical Rotation Measurement
This protocol verifies the stereochemical identity of the compound.
Methodology:
-
Solution Preparation: Accurately weigh approximately 100 mg of the compound and dissolve it in a 10 mL volumetric flask using methanol as the solvent. Ensure the sample is fully dissolved.
-
Polarimeter Calibration: Calibrate the polarimeter using a blank cell filled with pure methanol.
-
Sample Measurement: Rinse and fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present.
-
Data Acquisition: Place the cell in the polarimeter and record the observed rotation (α_obs).
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α_obs / (c × l) Where 'c' is the concentration in g/mL and 'l' is the path length of the cell in decimeters (typically 1 dm).
Causality: The specific rotation is an intrinsic property dependent on temperature, wavelength, solvent, and concentration. Standardizing these conditions, as described in the literature (c=1 in methanol), is essential for comparing results and confirming the compound's enantiomeric purity.[2]
Caption: Workflow for the physical and structural characterization of the compound.
Stability and Handling
Proper storage and handling are crucial to maintain the integrity and safety of the compound.
Storage Recommendations
Causality: Amine salts can be hygroscopic. Storage in a refrigerator under an inert atmosphere minimizes water absorption and potential degradation from atmospheric moisture and oxygen. The low temperature slows down any potential decomposition pathways.
Safety Precautions
(S)-Tetrahydrofuran-3-amine hydrochloride is classified as a harmful and irritating substance.[1][6]
-
Hazard Statements:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
-
-
Precautionary Measures:
Always consult the most current Safety Data Sheet (SDS) before handling.[6]
Caption: Relationship between storage conditions and compound stability.
Conclusion
(S)-Tetrahydrofuran-3-amine hydrochloride is a well-characterized chiral intermediate with defined physical and spectroscopic properties. Its solid, crystalline nature, specific optical rotation, and clear spectroscopic signatures make it a reliable building block for complex synthetic targets in drug discovery. Understanding these fundamental properties is a prerequisite for its successful application, ensuring both the quality of the research outcome and the safety of the laboratory professional.
References
-
ChemBK. (s)-tetrahydrofuran-3-amine hydrochloride. Available from: [Link]
- Google Patents. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.
- Google Patents. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
- Google Patents. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
-
LookChem. 3-Aminotetrahydrofuran. Available from: [Link]
-
PubChem. (S)-3-Aminotetrahydrofuran. Available from: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE | 204512-95-8 [chemicalbook.com]
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- 4. (S)-(+)-3-Aminotetrahydrofuran hydrochloride, 95% | Fisher Scientific [fishersci.ca]
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